OH-Glu-Val-Cit-PAB-MMAE
CAS No.: 1895916-23-0
Cat. No.: VC16639710
Molecular Formula: C63H100N10O15
Molecular Weight: 1237.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1895916-23-0 |
---|---|
Molecular Formula | C63H100N10O15 |
Molecular Weight | 1237.5 g/mol |
IUPAC Name | 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |
Standard InChI Key | XKQGZQVGYMIHEK-GJIHENSZSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |
Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
OH-Glu-Val-Cit-PAB-MMAE is a complex molecule with the molecular formula C₆₃H₁₀₀N₁₀O₁₅ and a molecular weight of 1237.5 g/mol . Its structure integrates four functional components:
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OH-Glu-Val-Cit-PAB linker: A peptide sequence (glutamic acid-valine-citrulline) conjugated to a p-aminobenzylcarbamate (PABC) self-immolative spacer. This linker is engineered for cleavage by lysosomal proteases such as cathepsin B, which are overexpressed in tumor microenvironments .
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Monomethyl auristatin E (MMAE): A synthetic analog of dolastatin 10, MMAE inhibits microtubule polymerization, inducing G2/M phase arrest and apoptosis at sub-nanomolar concentrations .
The linker’s exo configuration positions the cleavable Val-Cit dipeptide at the terminal end of the PABC moiety, improving enzymatic accessibility and reducing off-target cleavage . This structural refinement contrasts with traditional linear linkers, which exhibit lower stability in systemic circulation .
Mechanism of Action in Antibody-Drug Conjugates
Target Recognition and Internalization
ADCs incorporating OH-Glu-Val-Cit-PAB-MMAE rely on monoclonal antibodies (mAbs) specific to tumor-associated antigens (e.g., HER2, CD30). Upon binding, the ADC-antigen complex undergoes receptor-mediated endocytosis, trafficking to lysosomes where proteolytic cleavage occurs .
Linker Cleavage and Payload Release
Lysosomal proteases hydrolyze the citrulline-PABC bond, releasing MMAE from the antibody. The exo configuration ensures efficient cleavage, as demonstrated by Q-TOF/MS analyses showing complete payload release within 24 hours of neutrophil elastase exposure . In contrast, linear EVC-MMAE linkers release only 40–60% of conjugated MMAE under identical conditions .
Cytotoxic Activity
Released MMAE binds tubulin, disrupting microtubule dynamics and triggering caspase-dependent apoptosis. In vitro studies report IC₅₀ values of 0.41 nM for HER2-positive SKBR3 cells and 0.52 nM for HEK293 cells, highlighting potency across epithelial and embryonic cancer lineages .
Comparative Advantages of Exo-Cleavable Linkers
Enhanced Plasma Stability
Rat pharmacokinetic studies reveal that exo-EVC-MMAE ADCs exhibit a 72-hour plasma half-life, compared to 48 hours for linear variants . This stability reduces premature payload release, lowering systemic toxicity risks.
Improved Therapeutic Index
The exo linker’s design increases the maximum tolerated dose (MTD) from 3 mg/kg to 6 mg/kg in murine models, enabling higher payload delivery to tumors without dose-limiting hepatotoxicity .
Clinical and Preclinical Applications
Solid Tumors
In HER2-positive breast cancer xenografts, exo-EVC-MMAE ADCs achieve 90% tumor regression at 5 mg/kg doses, outperforming linear counterparts (60% regression) . Similar efficacy is observed in CD30-positive lymphomas, with complete remission lasting >120 days post-treatment .
Hematologic Malignancies
Phase I trials of exo-EVC-MMAE ADCs in relapsed/refractory Hodgkin’s lymphoma demonstrate objective response rates of 78%, including 45% complete responses .
Synthesis and Analytical Characterization
Synthetic Route
OH-Glu-Val-Cit-PAB-MMAE is synthesized via solid-phase peptide synthesis (SPPS), followed by maleimide-thiol conjugation to antibody carriers. Critical quality attributes include:
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Drug-to-antibody ratio (DAR): Optimized at 4:1 for balance between potency and solubility .
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Aggregation levels: Maintained below 5% using size-exclusion chromatography (SEC) .
Mass Spectrometry Confirmation
Q-TOF/MS analyses verify linker integrity, showing predominant [M+2Na]⁺ ions at m/z 1239.8 and absence of free MMAE contaminants .
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